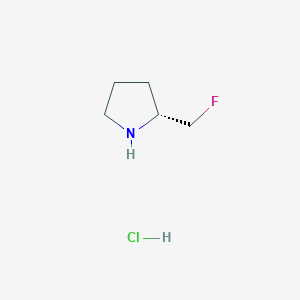

![molecular formula C7H8N2O B1395638 2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮 CAS No. 1000981-77-0](/img/structure/B1395638.png)

2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮

描述

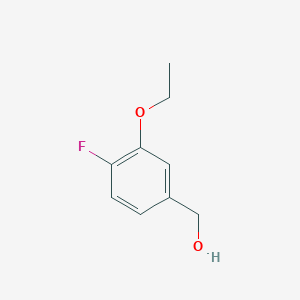

Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .Chemical Reactions Analysis

The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .科学研究应用

癌症治疗

2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮: 衍生物因其在癌症治疗中的潜力而被研究。这些化合物可以被设计为双重抑制剂,靶向磷脂酰肌醇 3-激酶 (PI3K) 和组蛋白脱乙酰酶 (HDAC)。抑制这些途径至关重要,因为它们在细胞增殖、存活、分化和迁移中起着重要作用。 通过同时靶向 PI3K 和 HDAC,这些衍生物可以诱导影响信号网络的多种表观遗传修饰,这些修饰可能协同作用以治疗癌症 .

表观遗传学研究

该化合物影响 HDAC 活性的能力使其成为表观遗传学研究中的宝贵工具。HDAC 抑制剂已知通过改变基因表达和细胞表型来诱导表观遗传变化。 这使得2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮衍生物在研究各种疾病(尤其是癌症)的表观遗传机制以及开发表观遗传治疗方法方面很有用 .

发光材料

咪唑并[1,2-a]吡啶衍生物,包括2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮,在发光材料领域显示出前景。这些化合物可用于光电器件、传感器和用于共聚焦显微镜和成像的发射器。 它们的荧光性质对于需要检测和可视化生物和化学过程的应用非常有价值 .

激酶抑制用于疾病治疗

2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮的结构框架允许合成可以作为激酶抑制剂的衍生物。激酶是酶,在细胞内的信号通路中起着关键作用。 通过抑制特定激酶,这些衍生物可用于治疗信号通路失调的疾病,例如某些类型的癌症 .

药物设计和合成

该化合物在药物设计和合成中用作通用支架。它的结构可以被修饰以创建具有潜在治疗应用的各种衍生物。 这些衍生物的合成有助于理解构效关系,这对于开发新药至关重要 .

分子探针

由于其独特的化学结构,2,3-二氢咪唑并[1,2-a]吡啶-5(1H)-酮的衍生物可用作分子探针。这些探针可以与特定的生物靶标结合,使研究人员能够在分子水平上研究生物过程。 此应用在诊断工具的开发和疾病病理学研究中特别有用 .

作用机制

Target of Action

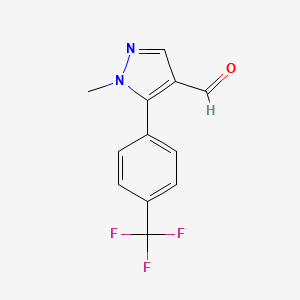

The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .

Mode of Action

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound shows inhibitory activities against both PI3K and HDAC .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which generates 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . In addition, HDAC inhibitors like 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The compound was designed and synthesized to improve drug-like properties .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cells . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .

未来方向

生化分析

Biochemical Properties

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase and histone deacetylase, which are key enzymes involved in cellular signaling and epigenetic regulation . The inhibition of these enzymes by 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one leads to alterations in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Cellular Effects

The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase by 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of histone deacetylase by this compound can result in changes in chromatin structure and gene expression, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, thereby inhibiting their enzymatic activities . The inhibition of these enzymes leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant effects on cellular function. Long-term studies have shown that prolonged exposure to 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can lead to sustained inhibition of phosphatidylinositol 3-kinase and histone deacetylase, resulting in long-term changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit phosphatidylinositol 3-kinase and histone deacetylase, leading to reduced tumor growth and increased apoptosis in cancer models . At high doses, 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and behavior.

Transport and Distribution

The transport and distribution of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, and its distribution within tissues is influenced by its binding to plasma proteins . The localization and accumulation of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within the nucleus, for example, is crucial for its inhibition of histone deacetylase and subsequent effects on gene expression.

属性

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUSLUFJIJLMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717043 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000981-77-0 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

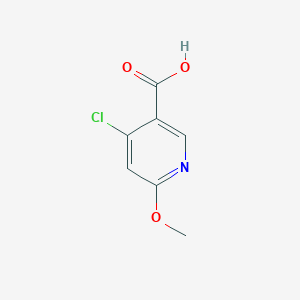

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.

A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)